N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide
Description
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide scaffold linked to a 1-propanoyl-substituted tetrahydroquinoline moiety. The propanoyl group at the 1-position may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-7-8-13(11-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZMJLVKIBNGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Quinoline Derivatives
Quinoline undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) at 50–100 psi to yield 1,2,3,4-tetrahydroquinoline. This method achieves >90% conversion but requires careful control of reaction time (6–12 hours) to prevent over-reduction to decahydroquinoline.
Cyclization of Aniline Precursors
An alternative route involves the cyclization of N-aryl enamines. For example, reacting 4-nitroaniline with ethyl acetoacetate in acetic acid generates a Schiff base, which undergoes cyclization under acidic conditions (H₂SO₄, 80°C) to form 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group (H₂/Pd-C, ethanol) produces 7-amino-tetrahydroquinoline, a key intermediate for further functionalization.
Introduction of the Propanoyl Group
Acylation of the tetrahydroquinoline amine is achieved through two primary methods:
Direct Acylation with Propanoyl Chloride
Treating 1,2,3,4-tetrahydroquinolin-7-amine with propanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C yields 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine with 85–92% efficiency. Excess acylating agent (1.2 equivalents) ensures complete conversion, while TEA neutralizes HCl byproducts.
Mixed Anhydride Approach
For sterically hindered amines, propanoyl chloride is replaced with a mixed anhydride generated from propanoic acid and ethyl chloroformate. This method, conducted in tetrahydrofuran (THF) at −20°C, improves regioselectivity and minimizes side reactions.
Synthesis of Thiophene-2-Carboxamide
Thiophene-2-carboxamide is prepared via cyclization or direct functionalization of thiophene precursors.
Cyclization of Thiocarbamoyl Derivatives
Reaction of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in ethanolic sodium ethoxide generates 3-hydroxythiophene-2-carboxamide intermediates. Subsequent dehydration (H₂SO₄, 100°C) yields thiophene-2-carboxamide with 70–78% purity.
Direct Carboxamide Formation
Thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonium hydroxide (NH₄OH) to produce thiophene-2-carboxamide. This method achieves 88–95% yield but requires rigorous drying to prevent hydrolysis.
Coupling of Tetrahydroquinoline and Thiophene Moieties
The final step involves forming the amide bond between 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine and thiophene-2-carboxamide.
Acyl Chloride Coupling
Thiophene-2-carboxamide is converted to its acyl chloride using oxalyl chloride [(COCl)₂] in DCM. The resultant intermediate is coupled with the tetrahydroquinoline amine in the presence of TEA, yielding the target compound in 80–85% yield.
Carbodiimide-Mediated Coupling
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF. This method enhances reaction efficiency (90–94%) and reduces racemization risks.
Optimization and Characterization
Reaction Conditions
Analytical Data
-
¹H NMR : Key signals include δ 8.2 (thiophene H-3), δ 6.8–7.5 (tetrahydroquinoline aromatic protons), and δ 2.9 (propanoyl CH₃).
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HPLC : Purity ≥98% achieved with C18 reverse-phase columns (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acyl Chloride Coupling | 80–85 | 95–98 | Simplicity, low cost |
| EDC/NHS Coupling | 90–94 | 98–99 | High efficiency, minimal byproducts |
| Mixed Anhydride | 75–82 | 93–96 | Suitable for sensitive substrates |
Chemical Reactions Analysis
Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and neurological disorders.
Industry: The compound's unique properties make it suitable for various industrial applications, including the development of advanced materials, catalysts, and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Docking and Target Affinity
While the target compound’s docking data are unavailable, analogs provide insights:
- 7g : Docking score of −9.41 kcal/mol with EGFR TKD (1M17), driven by hydrophobic interactions with the quinazoline’s phenyl and isopropyl groups .
Structural and Crystallographic Differences
- Dihedral Angles: Compound I exhibits dihedral angles of 8.50–13.53° between its thiophene and nitrophenyl rings . The tetrahydroquinoline-propanoyl moiety in the target compound may enforce a distinct conformation, altering binding pocket compatibility.
- Intermolecular Interactions: Unlike compound I, which forms weak C–H···O/S interactions , the propanoyl group in the target compound could participate in hydrogen bonding, influencing crystal packing and solubility.
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.36 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 60.5 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the tetrahydroquinoline scaffold. For instance, derivatives of tetrahydroquinoline have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Specifically, compounds with thiophene moieties have been demonstrated to interact with critical signaling pathways involved in cancer progression.
- Mechanism of Action :
- The compound is believed to exert its effects through the inhibition of key kinases involved in cell proliferation and survival. For example, it may target the Akt signaling pathway, which is crucial for cell growth and metabolism.
- In vitro studies have reported IC50 values ranging from submicromolar to micromolar for similar compounds, indicating significant potency against cancer cells .
Neuropharmacological Effects
Tetrahydroquinoline derivatives have also been explored for their neuropharmacological effects. Research indicates that these compounds can selectively modulate dopamine receptors, particularly the D4 receptor, which is implicated in various neurological disorders.
- Dopamine Receptor Interaction :
Case Study 1: Antitumor Activity
A recent study investigated the efficacy of a related compound in a xenograft model of lung cancer. The treatment led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspases .
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative models, a derivative of tetrahydroquinoline demonstrated protective effects against neuronal cell death induced by oxidative stress. The compound was found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Q & A
Q. What are the optimal synthetic routes for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Tetrahydroquinoline core formation : Cyclization of substituted anilines with propanoyl chloride under acidic conditions.
Thiophene coupling : Amide bond formation between the tetrahydroquinoline amine and thiophene-2-carboxylic acid using coupling reagents (e.g., HATU or EDCI) in anhydrous DMF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Q. Structural confirmation :
- NMR spectroscopy : Analyze - and -NMR to verify propanoyl integration, aromatic proton environments, and amide bond formation.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray crystallography : Refinement using SHELXL (for crystalline derivatives) to resolve bond angles and stereochemistry .
Q. Which analytical techniques are most reliable for assessing purity and functional group integrity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays). Mobile phase: Acetonitrile/water (0.1% TFA) .
- FT-IR spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm, thiophene C-S stretch ~690 cm) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
Analog synthesis : Modify substituents (e.g., propanoyl → acetyl, thiophene → furan) to assess impact on activity .
Biological assays :
- Enzyme inhibition : Measure IC against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .
Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Q. How should researchers address contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structural validation : Re-examine analogs for stereochemical purity (e.g., chiral HPLC) and hydration states (TGA/DSC) that may alter activity .
- Meta-analysis : Compare data from >3 independent studies to identify consensus trends (e.g., thiophene sulfonamide derivatives consistently show higher antimicrobial activity than furan analogs) .
Q. What computational strategies are effective for predicting binding modes and selectivity?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Prioritize poses with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable).
Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiophene ring) using MOE .
Q. What are critical considerations for in vivo testing of this compound?
Methodological Answer:
- Solubility optimization : Use co-solvents (e.g., 10% DMSO in saline) or nanoformulations to enhance bioavailability .
- Dosing regimen : Conduct pharmacokinetic studies (IV/PO) to determine , , and clearance rates in rodent models .
- Toxicity screening : Assess hepatorenal function (ALT, creatinine) and hematological parameters after 14-day repeated dosing .
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved during structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
